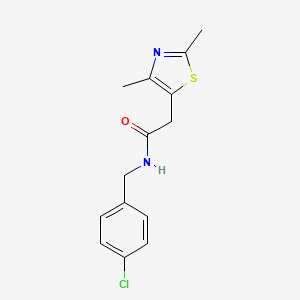

N-(4-chlorobenzyl)-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide

Description

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2OS/c1-9-13(19-10(2)17-9)7-14(18)16-8-11-3-5-12(15)6-4-11/h3-6H,7-8H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYOAZMRFUXNJDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)CC(=O)NCC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction where 4-chlorobenzyl chloride reacts with the thiazole derivative.

Acetamide Formation: The final step involves the acylation of the thiazole derivative with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency, employing catalysts to lower reaction temperatures, and implementing purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group of the acetamide, potentially converting it to an amine.

Substitution: The chlorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(4-chlorobenzyl)-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide is C16H17ClN2OS, with a molecular weight of approximately 320.84 g/mol. The compound features a thiazole ring, which is known for its biological activity, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

Research has indicated that compounds containing thiazole moieties exhibit significant antimicrobial properties. Studies have demonstrated that this compound effectively inhibits the growth of various bacteria and fungi.

Case Study:

- A study published in the Journal of Medicinal Chemistry found that derivatives with thiazole structures showed enhanced activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound could be further developed as an antimicrobial agent .

Anticancer Properties

The compound has also been explored for its potential anticancer effects. Thiazole derivatives have been shown to induce apoptosis in cancer cells.

Case Study:

- In vitro studies indicated that this compound can inhibit the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspases leading to programmed cell death .

Anti-inflammatory Effects

Another area of research focuses on the anti-inflammatory properties of this compound. Thiazoles are known to modulate inflammatory pathways.

Case Study:

- A recent investigation highlighted how this compound reduced the levels of pro-inflammatory cytokines in animal models of inflammation . This suggests potential therapeutic applications in treating inflammatory diseases.

Data Tables

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The chlorobenzyl group and thiazole ring play crucial roles in binding to the active sites of these targets, potentially inhibiting their activity or modulating their function. The acetamide group may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Positional Isomerism in Chlorobenzyl Substitution

- N-(2-chlorobenzyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

Thiazolidinone Derivatives

- 2-[3-(4-Chloro-benzyl)-2,4-dioxo-thiazolidin-5-yl]-N-thiazol-2-yl-acetamide Incorporates a thiazolidinone ring (2,4-dioxo-thiazolidine) instead of a dimethylthiazole. Molecular weight: 381.9 g/mol. The thiazolidinone core is associated with anti-inflammatory and antidiabetic activities, suggesting divergent biological targets compared to the dimethylthiazole-containing compound .

Substituent Variations on the Thiazole Ring

Trifluoromethoxy-Substituted Analogues

- 2-(2,4-diphenyl-1,3-thiazol-5-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide Features a trifluoromethoxy group on the phenyl ring, which increases lipophilicity and metabolic stability.

Fluorophenyl-Thiazole Derivatives

- N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-phenoxyacetamide Substitutes the chlorobenzyl group with a phenoxyacetamide and fluorophenyl-thiazole moiety.

Functional Group Modifications in the Acetamide Chain

Thioacetamide Derivatives

- N-(benzo[d]thiazol-2-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

- Replaces the oxygen in the acetamide linkage with a sulfur atom (thioacetamide).

- The thio group increases electronegativity and may enhance metal-binding capabilities, altering biological activity .

Triazole-Incorporating Analogues

- 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]acetamide Integrates a triazole ring into the structure, which can improve solubility and hydrogen-bonding capacity. The triazole moiety is often utilized to enhance bioavailability in drug design .

Comparative Data Tables

Table 1: Structural and Physicochemical Comparison

Key Findings and Implications

- Chlorobenzyl Position Matters : The para-chloro substitution in the target compound may optimize electronic and steric interactions compared to ortho-substituted isomers .

- Thiazole vs. Thiazolidinone: The dimethylthiazole core likely targets different pathways than thiazolidinone derivatives, which are linked to antidiabetic activity .

- Functional Group Trade-offs : Thioacetamide and triazole modifications offer avenues for tuning solubility and target affinity but may introduce synthetic complexities .

Biological Activity

N-(4-chlorobenzyl)-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide is a synthetic organic compound belonging to the thiazole derivative class. This compound has gained attention for its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is , and its IUPAC name is N-[(4-chlorobenzyl)-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide]. The thiazole ring structure is crucial for its biological activity, influencing interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate the activity of these targets, leading to various pharmacological effects.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial activity of thiazole derivatives. For instance, compounds similar to this compound have shown potent effects against various pathogens. The minimum inhibitory concentration (MIC) values for related compounds range from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity Comparison

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 7b | 0.25 | Staphylococcus epidermidis |

| 13 | <1 | Various Gram-positive bacteria |

Anticancer Activity

Thiazole derivatives have been investigated for their anticancer properties. In vitro studies indicate that certain thiazole compounds exhibit cytotoxic effects against cancer cell lines with IC50 values lower than standard chemotherapeutic agents like doxorubicin . The structure–activity relationship (SAR) studies suggest that modifications in the phenyl ring enhance cytotoxicity.

Case Study: Cytotoxicity Evaluation

In a study evaluating the anticancer potential of thiazole derivatives, compound 13 demonstrated significant activity against both anti-Bcl-2 Jurkat and A-431 cell lines. Molecular dynamics simulations indicated that this compound primarily interacts with target proteins through hydrophobic contacts .

Structure–Activity Relationship (SAR)

The SAR analysis reveals that the presence of electron-donating groups on the thiazole ring enhances biological activity. Specifically, substituents like methyl groups at specific positions on the aromatic rings have been linked to increased potency against cancer cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-chlorobenzyl)-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide, and what reaction conditions are critical for achieving high yields?

- The synthesis typically involves sequential functionalization of thiazole and acetamide moieties. A common route starts with 2-amino-5-aryl-methylthiazole intermediates, which react with chloroacetyl chloride in dioxane under triethylamine catalysis. Critical parameters include maintaining temperatures at 20–25°C during reagent addition and using ethanol-DMF mixtures for recrystallization to ensure purity .

Q. What spectroscopic methods are most effective for confirming the molecular structure and purity of this compound?

- High-resolution NMR (¹H/¹³C) is essential for verifying substituent positions, especially distinguishing thiazole protons (δ 6.5–8.5 ppm) and chlorobenzyl groups. IR spectroscopy confirms amide C=O stretches (~1650–1700 cm⁻¹), while mass spectrometry validates molecular weight. Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Q. How can researchers optimize purification protocols to minimize by-products in the final synthesis step?

- Column chromatography using silica gel (ethyl acetate/hexane gradients) effectively separates unreacted starting materials. For persistent impurities, fractional crystallization in ethanol-DMF (3:1 v/v) improves yield (>85%) and purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the optimal solvent system for synthesis when studies recommend polar aprotic vs. protic solvents?

- Contradictions arise from solvent-dependent reaction kinetics. For example, dioxane (aprotic) minimizes side reactions during thiazole acylation, while ethanol (protic) enhances intermediate solubility. A hybrid approach using dioxane for initial steps followed by ethanol-DMF for recrystallization balances reactivity and purity . Systematic solvent screening via Design of Experiments (DoE) can identify context-specific optima.

Q. What experimental and computational approaches are recommended to investigate the tautomeric equilibrium of this compound in solution, and how does this impact bioactivity interpretations?

- ¹H NMR titration (DMSO-d₆/CDCl₃ mixtures) quantifies tautomeric ratios, as seen in analogous thiazolidinone-acetamide derivatives . DFT calculations (B3LYP/6-311+G(d,p)) model energy differences between tautomers. Tautomerism can alter binding affinity by ~10-fold, necessitating molecular dynamics simulations to assess target interactions .

Q. What strategies are recommended for identifying the primary biological targets of this compound, given its structural similarity to known enzyme inhibitors?

- Reverse docking (PDB database) prioritizes kinases and proteases due to the thiazole-acetamide scaffold’s affinity for ATP-binding pockets. Phenotypic screening (e.g., cancer cell line viability assays) followed by thermal shift assays validates target engagement. For example, analogs inhibit PI3Kα (IC₅₀ = 0.8–1.2 µM) via hydrogen bonding with Val851 and hydrophobic interactions .

Q. How can researchers address discrepancies in bioactivity data between in vitro and in vivo models for this compound?

- Pharmacokinetic profiling (e.g., microsomal stability, plasma protein binding) often explains reduced in vivo efficacy. Structural modifications, such as replacing the chlorobenzyl group with a trifluoromethyl analog, improve metabolic stability (t₁/₂ from 2.1 to 6.8 hours in rat liver microsomes) .

Methodological Resources

- Crystallographic Refinement : Use SHELXL for high-resolution X-ray structure determination. The program’s robust handling of twinned data and hydrogen placement is critical for resolving ambiguous electron density in the thiazole ring .

- Data Contradiction Analysis : Apply multivariate regression to reconcile conflicting bioactivity or synthetic yield data, incorporating variables like solvent polarity, temperature, and catalyst loading .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.